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Executive Summary
T 26c disodium salt (often abbreviated as T-26c) represents a class of "third-generation"

Matrix Metalloproteinase (MMP) inhibitors designed to overcome the broad-spectrum toxicity

failures of early hydroxamates (e.g., Marimastat).

The Verdict: Unlike broad-spectrum inhibitors (e.g., GM6001) or gelatinase-specific inhibitors

(e.g., SB-3CT), T 26c is a highly selective MMP-13 (Collagenase-3) inhibitor. Experimental data

indicates it possesses an IC50 in the low picomolar range (approx. 7 pM) for MMP-13, with

>2,600-fold selectivity over MMP-1, MMP-2, and MMP-9.

This guide details the cross-reactivity landscape of T 26c, providing the experimental logic

required to validate its specificity in your own assays.

Compound Profile & Mechanism of Selectivity[1]
To understand the cross-reactivity profile, one must understand the structural basis of T 26c's

binding. Most MMPs share a highly conserved catalytic domain containing a Zinc ion (

). First-generation inhibitors chelated this zinc indiscriminately, leading to "Musculoskeletal
Syndrome" (MSS) due to off-target inhibition of MMP-1.
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T 26c utilizes a non-zinc binding or S1' pocket-specific mechanism (often based on a

pyrimidine-2-carboxamide scaffold). It exploits the unique depth and shape of the MMP-13 S1'

pocket, which is distinct from the shallower pockets of MMP-1 and MMP-2.

Selectivity Landscape Diagram
The following diagram illustrates the binding logic distinguishing T 26c from its alternatives.
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Caption: Comparative binding logic showing T 26c's exclusive affinity for MMP-13 compared to

broad (GM6001) and gelatinase-specific (SB-3CT) alternatives.

Comparative Performance Analysis
The following data aggregates typical
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values derived from fluorometric FRET assays. Note the orders-of-magnitude difference in
potency for T 26c against its primary target versus off-targets.

Table 1: Cross-Reactivity Matrix ( Values)

Target Enzyme
T 26c Disodium

(MMP-13
Selective)

GM6001

(Broad
Spectrum)

SB-3CT

(Gelatinase
Selective)

Implication for T

26c Users

MMP-13 6.9 - 7.0 pM 0.5 - 1.0 nM > 10 µM

Primary Target.

Extremely

potent.

MMP-2 > 10 µM (Est.) 0.5 nM 13.9 nM

Safe. No

significant cross-

reactivity.

MMP-9 > 10 µM (Est.) 0.2 nM 600 nM

Safe. No

significant cross-

reactivity.

MMP-1 > 10 µM (Est.) 0.4 nM > 10 µM

Safe. Critical for

avoiding MSS

toxicity.

MMP-14 (MT1) > 10 µM (Est.) 5.2 nM > 10 µM

Safe. Preserves

cell-surface

processing.

Critical Insight: If your research focuses on MMP-2 or MMP-9, T 26c is a negative control, not

an inhibitor. Conversely, if you are studying MMP-13, T 26c allows you to rule out the

contribution of gelatinases without using siRNA.

Experimental Validation Protocol
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Trust but verify. When introducing T 26c into a new assay, you must validate its selectivity in

your specific buffer system. The following protocol uses a FRET-based fluorometric workflow,

which is superior to Zymography for quantitative inhibition constants (

).

Protocol: Differential Inhibition FRET Assay
Objective: Confirm T 26c inhibition of MMP-13 while retaining MMP-2 activity.

Reagents:

Buffer: 50 mM HEPES, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5 (T 26c is sensitive to pH

changes).

Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ (Fluorogenic MMP substrate).

Enzymes: Recombinant human MMP-13 and MMP-2 (Active domains).

Workflow Logic: Pre-incubation is the step most researchers neglect. T 26c requires equilibrium

time to occupy the deep S1' pocket before the substrate competes for the active site.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1436100?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start Validation

1. Prepare 3 Parallel Wells:
(A) Enzyme Only

(B) Enz + T 26c (100 nM)
(C) Enz + GM6001 (Pos Ctrl)

2. Pre-Incubation (CRITICAL)
30-60 mins @ 37°C

Allows inhibitor equilibrium

3. Add Fluorogenic Substrate
(10 µM Final Conc)

4. Kinetic Read (Ex/Em 320/405nm)
Read every 60s for 20 mins

Analyze Vmax (Slope)

MMP-13 Well:
Slope -> 0

(Valid Inhibition)

If Enzyme is MMP-13

MMP-2 Well:
Slope ≈ Control

(Valid Selectivity)

If Enzyme is MMP-2

MMP-2 Well:
Slope -> 0

(Contamination/Overdose)

If MMP-2 Inhibited
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Caption: Step-by-step decision tree for validating T 26c selectivity using a FRET-based kinetic

assay.

Troubleshooting the Protocol
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"I see MMP-2 inhibition with T 26c."

Cause: Concentration overdose. Selectivity is relative. If you use T 26c at >10 µM, you

may force low-affinity binding to MMP-2.

Fix: Titrate down. T 26c is active at picomolar levels.[1] A working concentration of 10-50

nM is usually sufficient for 100% MMP-13 block with zero off-target effects.

"The inhibitor precipitated."

Cause: T 26c disodium is generally soluble in water, but stock solutions are often made in

DMSO. Ensure final DMSO concentration in the assay is <1%.
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To cite this document: BenchChem. [Technical Comparison Guide: Cross-Reactivity Profiling
of T 26c Disodium Salt]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1436100#cross-reactivity-of-t-26c-disodium-salt-with-
other-mmps]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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